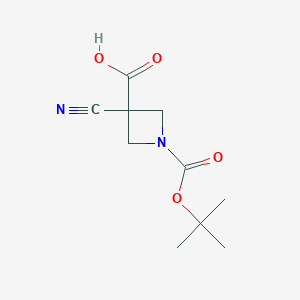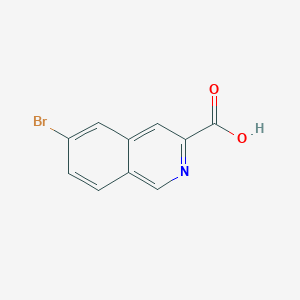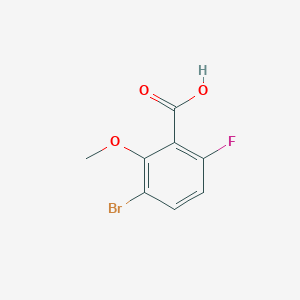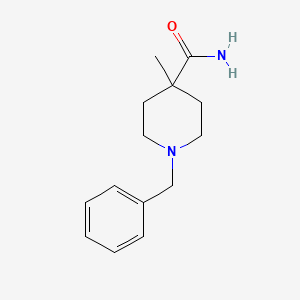
(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine
Vue d'ensemble
Description
(5-Bromo-6-chloro-4-trifluoromethyl-pyridin-2-YL)-dimethyl-amine, or 5-BCTFP-DMA, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of pyridine, an aromatic heterocyclic organic compound, and is a colorless liquid with a low boiling point. 5-BCTFP-DMA has a variety of uses in the laboratory due to its unique properties, including its high solubility in organic solvents and its low toxicity.
Applications De Recherche Scientifique
Heterocyclic Chemistry Applications
In heterocyclic chemistry, derivatives of the given compound have been utilized in the synthesis of novel heterocyclic compounds. For example, Rahimizadeh, Nikpour, and Bakavoli (2007) described a method for obtaining pyrimido[4,5-e][1,3,4] thiadiazine derivatives from related pyrimidines, indicating the compound's utility in synthesizing complex heterocycles with potential biological activities Rahimizadeh, M., Nikpour, M., & Bakavoli, M. (2007). Journal of Heterocyclic Chemistry, 44, 463-465. This research highlights the compound's versatility in contributing to the development of new chemical entities that could be explored for various applications.
Organic Synthesis
In the realm of organic synthesis, the compound and its close analogs have been part of studies focused on functionalization and metalation processes. Cottet, Marull, Mongin, Espinosa, and Schlosser (2004) explored the regioexhaustive functionalization of related chloro-, bromo-, and iodo(trifluoromethyl)pyridines, showcasing the compound's role in synthesizing carboxylic acids and contributing to the broader understanding of regioselectivity in organic reactions Cottet, F., Marull, M., Mongin, F., Espinosa, D., & Schlosser, M. (2004). Synthesis, 2004, 1619-1624.
Reaction Mechanism Studies
Investigations into reaction mechanisms have also benefited from studies on this compound. For instance, Doulah et al. (2014) explored the regioselective displacement reaction of ammonia with a closely related pyrimidine, contributing to the understanding of reaction pathways and product formation in the context of substituted pyrimidines Doulah, A., Eshtiagh-hosseini, H., Mirzaei, M., Nikpour, M., Fazlara, A., & Salimi, A. (2014). Arabian Journal of Chemistry, 7, 1000-1002.
Advanced Organic Materials
Further extending its utility, research into advanced organic materials and catalysts has incorporated such compounds. For example, novel synthetic pathways involving halogenated pyridines demonstrate the compound's relevance in creating materials and catalysts that could be pivotal in pharmaceutical and material science research Ji, Jianguo, Li, Tao, & Bunnelle, W. (2003). Organic letters, 5(24), 4611-4.
Propriétés
IUPAC Name |
5-bromo-6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF3N2/c1-15(2)5-3-4(8(11,12)13)6(9)7(10)14-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCKHLMKKGPSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(C(=C1)C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374816.png)
![5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1374818.png)



![3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1374823.png)
![tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B1374824.png)
![Tert-butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate](/img/structure/B1374829.png)


![4-Bromo-2-(tert-butyl)-6-iodo-7-(trimethylsilyl)oxazolo[4,5-c]pyridine](/img/structure/B1374835.png)

![2-Oxa-5-azaspiro[3.4]octane hemioxalate](/img/structure/B1374838.png)
![6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/structure/B1374839.png)